

# Application Notes and Protocols for the Characterization of 4,5-Diaminophthalonitrile

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## Compound of Interest

Compound Name: 4,5-Diaminophthalonitrile

Cat. No.: B137029

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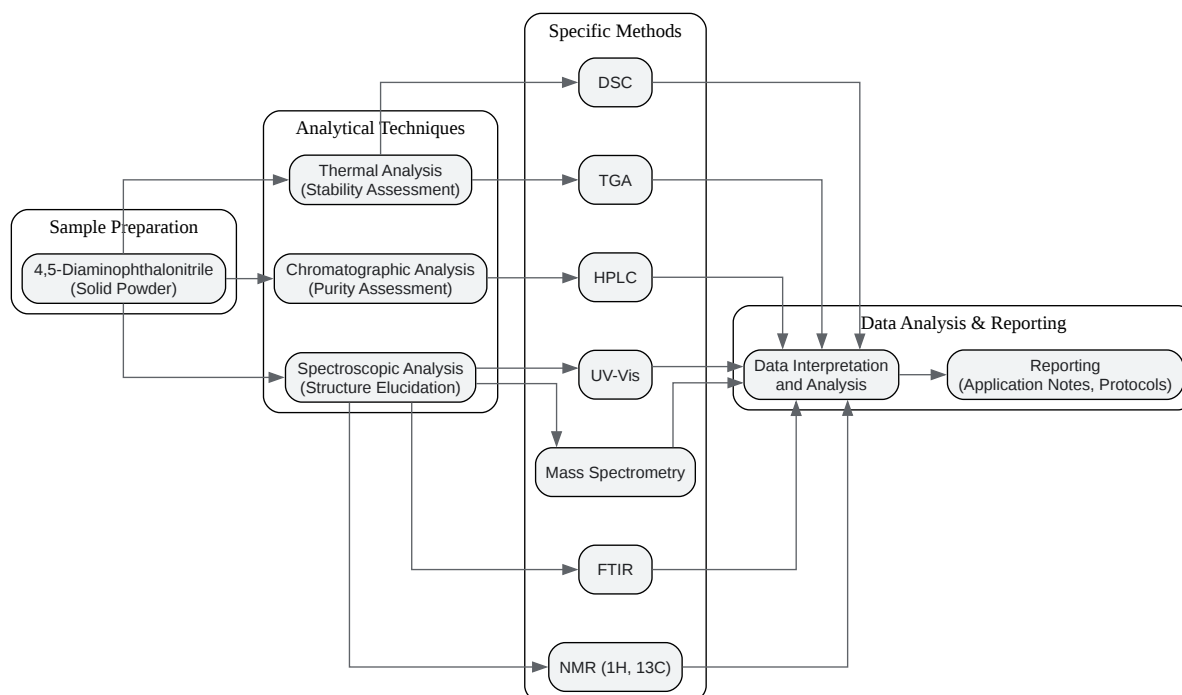
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of **4,5-Diaminophthalonitrile** ( $C_8H_6N_4$ , MW: 158.16 g/mol, CAS: 129365-93-1). Detailed protocols for spectroscopic, chromatographic, and thermal analysis methods are presented to ensure accurate identification, purity assessment, and stability evaluation of this important chemical intermediate.

## Overview of Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of **4,5-Diaminophthalonitrile**. This typically involves a combination of spectroscopic techniques to elucidate the molecular structure, chromatographic methods to determine purity, and thermal analysis to assess its stability.

Analytical Workflow for **4,5-Diaminophthalonitrile**



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Caption: Overall workflow for the analytical characterization of **4,5-Diaminophthalonitrile**.

## Spectroscopic Characterization

Spectroscopic techniques are fundamental for confirming the chemical structure of **4,5-Diaminophthalonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **4,5-Diaminophthalonitrile** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Ensure the sample is fully dissolved.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters for <sup>1</sup>H NMR:
  - Pulse Program: Standard single-pulse sequence.
  - Number of Scans: 16-64, depending on the concentration.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: -2 to 12 ppm.
- Parameters for <sup>13</sup>C NMR:
  - Pulse Program: Proton-decoupled pulse sequence.
  - Number of Scans: 1024 or more, as <sup>13</sup>C has a low natural abundance.
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0 to 200 ppm.

Data Presentation:

<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	
Chemical Shift (ppm)	Assignment
~7.0	Aromatic Protons
~5.0	Amine Protons (-NH <sub>2</sub> )
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	
Chemical Shift (ppm)	Assignment
~150	Aromatic Carbons attached to -NH <sub>2</sub>
~120	Aromatic Carbons
~115	Nitrile Carbons (-CN)
~100	Aromatic Carbons

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by mixing a small amount of **4,5-Diaminophthalonitrile** (approx. 1-2 mg) with finely ground KBr (approx. 100-200 mg). Press the mixture into a transparent pellet.
- **Instrument:** A standard FTIR spectrometer.
- **Parameters:**
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.

- Number of Scans: 16-32.

Data Presentation:

FTIR (KBr Pellet)	
Wavenumber (cm <sup>-1</sup> )	Assignment
3400-3200	N-H stretching (primary amine)
2220-2200	C≡N stretching (nitrile)
1650-1550	N-H bending (primary amine)
1600-1450	C=C stretching (aromatic ring)

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

- Sample Preparation: Dissolve a small amount of **4,5-Diaminophthalonitrile** in a suitable solvent like methanol or acetonitrile.
- Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Parameters:
  - Ionization Mode: Positive ion mode is typically used.
  - Mass Range: m/z 50-500.

Data Presentation:

## Mass Spectrometry (ESI+)

m/z	Assignment
159.07	$[M+H]^+$ (protonated molecule)
181.05	$[M+Na]^+$ (sodium adduct)

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

### Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of **4,5-Diaminophthalonitrile** in a UV-grade solvent (e.g., acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
- Instrument: A double-beam UV-Vis spectrophotometer.
- Parameters:
  - Wavelength Range: 200-800 nm.
  - Blank: Use the same solvent as used for the sample.

### Data Presentation:

## UV-Vis Spectroscopy

Solvent	$\lambda_{\text{max}}$ (nm)[1]
Acetonitrile	325

## Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of **4,5-Diaminophthalonitrile**.

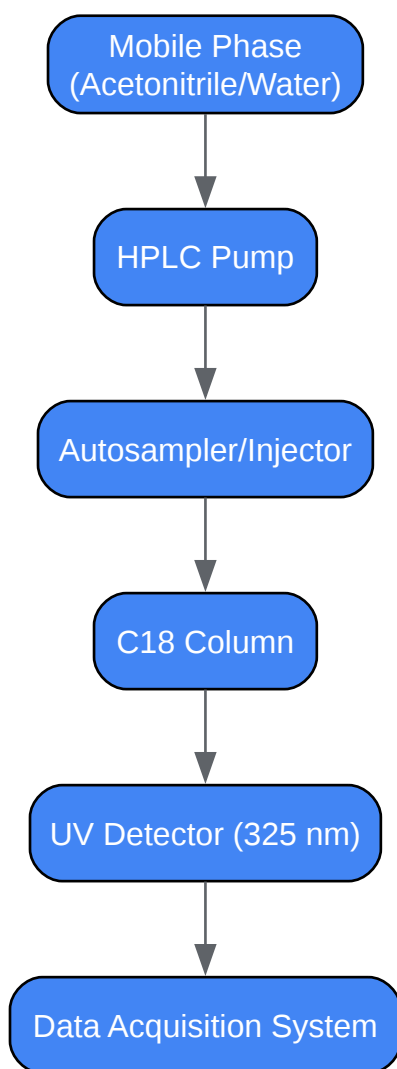
## Experimental Protocol:

- Sample Preparation: Accurately weigh and dissolve a known amount of **4,5-Diaminophthalonitrile** in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
- Instrument: A standard HPLC system with a UV detector.
- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  - Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). Isocratic elution is often sufficient.
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10-20 µL.
  - Detection: UV at 325 nm.

## Data Presentation:

HPLC Analysis	
Parameter	Value
Purity	>98.0% (as specified by suppliers) <a href="#">[2]</a>
Typical Retention Time	Varies depending on exact conditions

## Logical Relationship of HPLC Components



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Caption: Key components and flow in an HPLC system for the analysis of **4,5-Diaminophthalonitrile**.

## Thermal Analysis

Thermal analysis techniques are used to evaluate the thermal stability and decomposition profile of **4,5-Diaminophthalonitrile**.

Experimental Protocol:

- Sample Preparation: Place a small amount of the sample (5-10 mg) in an appropriate TGA or DSC pan (e.g., aluminum or platinum).

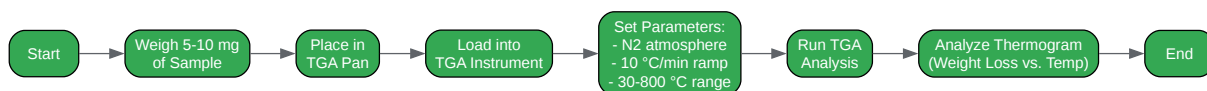


- Instrument: A thermogravimetric analyzer (TGA) and a differential scanning calorimeter (DSC).
- TGA Parameters:
  - Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
  - Heating Rate: 10 °C/min.
  - Temperature Range: 30 °C to 800 °C.
- DSC Parameters:
  - Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
  - Heating Rate: 10 °C/min.
  - Temperature Range: 30 °C to 300 °C.

#### Data Presentation:

Thermal Analysis	
Parameter	Typical Value
Melting Point (DSC)	~264-276 °C[3][4]
Decomposition Temperature (TGA)	Expected to be above the melting point

#### TGA Experimental Workflow



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Caption: Step-by-step workflow for performing Thermogravimetric Analysis (TGA).

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